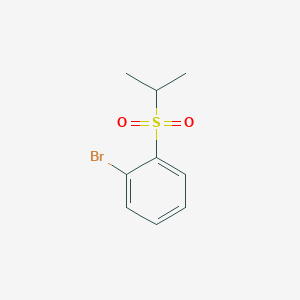

1-Bromo-2-(isopropanesulfonyl)benzene

説明

Significance of Aryl Sulfones as Building Blocks in Organic Chemistry

The aryl sulfone moiety is a cornerstone in the field of organic synthesis due to its unique combination of stability and reactivity. Sulfones are organosulfur compounds containing a sulfonyl group connected to two carbon atoms. ontosight.ai Their prevalence in a wide array of biologically active molecules underscores their importance. acs.org The aryl sulfone framework is a key structural feature in numerous pharmaceuticals, including treatments for cancer and migraines, as well as in various agrochemicals and functional materials. researchgate.net

The utility of aryl sulfones stems from several key characteristics:

Chemical Stability: The sulfone group is highly resistant to oxidation and many other chemical transformations, allowing it to be carried through multi-step syntheses without the need for protecting groups.

Electronic Properties: As a powerful electron-withdrawing group, the sulfonyl moiety can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.

Versatility in Transformations: While stable, the C–S bond of aryl sulfones can be cleaved under specific catalytic conditions, such as nickel-catalyzed reductive cross-coupling reactions, allowing the sulfone group to act as a leaving group. acs.org This enables the construction of new carbon-carbon bonds.

Common synthetic routes to aryl sulfones include the oxidation of corresponding sulfides or the coupling of sulfinic acid salts with aryl halides. organic-chemistry.org Their role as versatile intermediates makes them indispensable tools for chemists aiming to build complex organic molecules with tailored properties.

Strategic Importance of Brominated Sulfonyl Arenes in Synthetic Methodologies

The presence of a bromine atom on a sulfonyl-bearing aromatic ring, as seen in 1-Bromo-2-(isopropanesulfonyl)benzene, creates a highly valuable synthetic intermediate. This combination of functional groups allows for orthogonal chemical modifications, where each site can be addressed independently.

Aryl bromides are classic substrates for a vast number of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom serves as a reliable "handle" for introducing a wide variety of substituents onto the aromatic ring.

The strategic value of brominated sulfonyl arenes lies in the ability to perform sequential coupling reactions. For instance, a chemist could first utilize the bromo-substituent in a Suzuki coupling to form a biaryl structure, leaving the sulfone untouched. In a subsequent step, the sulfone itself could be used as a leaving group in a different type of nickel-catalyzed coupling reaction to introduce another aryl group. acs.org This stepwise approach provides a powerful platform for the controlled synthesis of polysubstituted aromatic compounds, which are of high interest in pharmaceutical and materials science research. chemimpex.com

Overview of Research Trajectories for 1-Bromo-2-(isopropanesulfonyl)benzene

Specific research focused exclusively on 1-Bromo-2-(isopropanesulfonyl)benzene is not prominent in the scientific literature. However, based on the well-documented reactivity of its functional components, several clear research trajectories can be proposed for this molecule. Its primary value would be as a versatile building block for synthesizing more complex, high-value compounds.

Potential Research Applications:

Medicinal Chemistry: Given that the aryl sulfone motif is present in many therapeutic agents, this compound could serve as a starting material for the synthesis of novel drug candidates. acs.org The ortho-bromo position is a prime site for modification via cross-coupling to build libraries of compounds for biological screening. The isopropanesulfonyl group, with its specific size and electronic properties, could be used to probe structure-activity relationships in drug design.

Materials Science: Brominated arenes are precursors for specialty polymers and high-performance materials. chemimpex.com The sulfone group can enhance properties like thermal stability and chemical resistance. Therefore, 1-Bromo-2-(isopropanesulfonyl)benzene could be investigated as a monomer or an intermediate for creating novel polymers with tailored electronic or physical properties.

Agrochemical Synthesis: The compound could also be a key intermediate in the production of new pesticides or herbicides, a field where both sulfones and halogenated aromatics are common structural features. chemimpex.com

Methodology Development: The unique steric hindrance provided by the ortho-isopropanesulfonyl group could make this compound an interesting substrate for developing new, more efficient cross-coupling catalysts and reaction conditions that are tolerant of bulky substituents. Researchers could explore selective C-Br bond activation versus potential C-S bond activation to further showcase the utility of such bifunctional reagents in complex synthesis. acs.orgchemrxiv.org

In essence, the research trajectory for 1-Bromo-2-(isopropanesulfonyl)benzene is not defined by its direct applications, but by its potential as a highly adaptable starting material for innovation across multiple domains of chemical science.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILCKJNKWXELKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629187 | |

| Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-43-8 | |

| Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Isopropanesulfonyl Benzene

Strategies for the Construction of the Aryl-Sulfone Moiety

Carbon-Sulfur Bond Forming Reactions

The direct construction of the C-S bond is a powerful method for creating aryl sulfones. This can be achieved through several catalytic and non-catalytic methods.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of C-S bonds. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. nih.gov For the synthesis of 1-Bromo-2-(isopropanesulfonyl)benzene, a Suzuki-Miyaura type coupling could be employed. This would typically involve the reaction of a 2-bromophenylboronic acid derivative with an isopropylsulfonyl chloride in the presence of a palladium catalyst. nih.govresearchgate.net The versatility of palladium catalysis allows for a broad tolerance of functional groups, which is advantageous. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent an efficient and often more economical alternative for the synthesis of diaryl and aryl alkyl sulfones. researchgate.netnanomaterchem.com The synthesis of the target compound could be achieved by coupling an aryl halide, such as 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene, with sodium isopropanesulfinate. Various copper-based catalytic systems, including those supported on nanoparticles, have been developed to promote this transformation under mild conditions. tandfonline.comrsc.org These methods are noted for their high yields and operational simplicity. tandfonline.com

Table 1: Comparison of Pd- and Cu-Catalyzed Coupling Reactions for Aryl Sulfone Synthesis

| Feature | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling |

| Typical Reactants | Arylboronic acids, Aryl halides | Aryl halides, Arylsulfonyl hydrazides, Arylboronic acids |

| Sulfur Source | Sulfonyl chlorides, Sulfinates | Sulfinate salts, Arylsulfonyl hydrazides |

| Advantages | High functional group tolerance, Well-established methods | Lower cost, Milder reaction conditions often possible, High yields researchgate.net |

| Example Catalyst | Pd(dppf)Cl2 researchgate.net | CuFe2O4 nanoparticles nanomaterchem.comnanomaterchem.com, Carbon-supported Cu nanoparticles rsc.org |

Recent advancements have led to the development of transition-metal-free methods for the synthesis of aryl sulfones, offering a more sustainable approach. mdpi.com These reactions often involve the arylation of sulfinate salts. For the preparation of 1-Bromo-2-(isopropanesulfonyl)benzene, this would entail the reaction of sodium isopropanesulfinate with a suitable 2-bromophenyl electrophile, such as a diaryliodonium salt. rsc.orgrsc.org These methods can proceed under mild conditions and avoid the potential for metal contamination in the final product.

Electrochemical synthesis is emerging as a green and efficient alternative for C-S bond formation. rsc.org The electrochemical oxidative C-H sulfonylation of arenes allows for the direct formation of aryl sulfones from unactivated arenes and sulfinate salts. rsc.orgresearchgate.net To synthesize 1-Bromo-2-(isopropanesulfonyl)benzene via this method, bromobenzene (B47551) could be subjected to electrolysis in the presence of sodium isopropanesulfinate. This approach avoids the need for pre-functionalized starting materials and stoichiometric oxidants, generating hydrogen as the primary byproduct. rsc.orgrsc.org The reaction typically proceeds under mild, catalyst-free conditions. rsc.org

Oxidative Approaches to Sulfones

An alternative and widely used strategy for the synthesis of sulfones is the oxidation of the corresponding sulfides or sulfoxides. acsgcipr.org This approach is often straightforward and atom-economical. acs.org

The synthesis of 1-Bromo-2-(isopropanesulfonyl)benzene can be readily achieved by the oxidation of 1-bromo-2-(isopropylsulfanyl)benzene or 1-bromo-2-(isopropanesulfinyl)benzene. A variety of oxidizing agents can be employed for this transformation.

Commonly used oxidants include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.org The choice of oxidant and reaction conditions allows for control over the oxidation state. For instance, careful control of stoichiometry with milder oxidants can selectively produce the sulfoxide (B87167), while stronger oxidants or harsher conditions will lead to the sulfone. acsgcipr.org Recent developments have focused on more environmentally benign methods, such as using molecular oxygen or air as the terminal oxidant, sometimes promoted by specific solvents or catalysts. acs.orgacs.orgnih.gov Electrochemical oxidation also presents a viable method for converting sulfides to sulfones, where the degree of oxidation can be controlled by the applied current. acs.org

Table 2: Common Oxidants for Sulfide (B99878) to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity |

| Hydrogen Peroxide (H2O2) | Often used with a catalyst (e.g., tungstate) | Can be selective for sulfoxide or sulfone depending on conditions organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amounts in solvents like CH2Cl2 | Generally a strong oxidant, leads to sulfones |

| Potassium Permanganate (KMnO4) | Varies, can be heterogeneous | Powerful oxidant, typically yields sulfones |

| Oxygen/Air | Elevated temperatures, specific solvents (e.g., DPDME) | Selectivity can be controlled by temperature acs.orgnih.gov |

Aerobic Oxysulfonylation of Alkenes

Aerobic oxysulfonylation represents a modern approach to forming sulfones, typically yielding β-hydroxysulfones or β-ketosulfones from alkenes. rsc.orgnih.govresearchgate.net This method involves the reaction of an alkene with a sulfonyl source in the presence of oxygen (from air) and often a catalyst. nih.govresearchgate.net While not a direct method for synthesizing aryl sulfones like 1-bromo-2-(isopropanesulfonyl)benzene, it is a relevant pathway for creating sulfonylated intermediates.

In this context, an alkene could react with a sulfonyl radical precursor under aerobic conditions. For instance, various protocols utilize sulfinic acids, thiophenols, or sulfonyl hydrazides as the sulfonyl source. rsc.orgrsc.org The reaction proceeds via a radical-mediated process where a sulfonyl radical adds to the alkene, followed by oxidation. researchgate.net This approach is valuable for generating a diverse range of sulfone-containing building blocks which could potentially be elaborated further to obtain the target aryl sulfone, though it does not directly install the sulfonyl group onto the aromatic ring.

Table 1: Examples of Aerobic Oxysulfonylation Systems

| Catalyst/Mediator | Sulfonyl Source | Typical Product | Reference |

|---|---|---|---|

| AgNO₃ / K₂S₂O₈ | Thiophenols | β-Ketosulfones | researchgate.net |

| Cu-catalyzed | Arylhydrazines & DABCO·(SO₂)₂ | β-Hydroxysulfones | rsc.org |

Sulfonylation of Activated Arenes

A more direct route to forming the aryl sulfone bond is through the sulfonylation of an activated aromatic ring, a reaction analogous to the Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution involves reacting an arene with a sulfonylating agent, such as isopropylsulfonyl chloride, in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid. masterorganicchemistry.comrsc.org

For this strategy to be effective in synthesizing the target compound, the starting arene must be "activated," meaning it contains an electron-donating group that enhances its nucleophilicity and directs the incoming electrophile. researchgate.netdntb.gov.ua If starting with an unactivated arene like benzene (B151609), the reaction can still proceed, but conditions may need to be harsher. The choice of arene is critical for controlling the regiochemistry, a topic further explored in section 2.3. For example, sulfonylation of bromobenzene would be a potential route, as the bromine atom directs incoming electrophiles to the ortho and para positions.

The general mechanism involves the formation of a highly electrophilic sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

Strategies for the Introduction of the Bromine Atom onto the Aromatic Ring

The installation of the bromine atom can be achieved through several methods, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Electrophilic Aromatic Bromination (e.g., using molecular bromine or N-bromosuccinimide)

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.govresearchgate.net This reaction typically involves treating the aromatic substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is attacked by the aromatic ring. libretexts.org Alternatively, N-bromosuccinimide (NBS) can be used as a bromine source, often with an acid catalyst, providing a milder and more selective method in some cases. nih.gov

The key consideration for this method is the directing effect of the substituent already present on the ring. The isopropanesulfonyl group is strongly electron-withdrawing and acts as a deactivating meta-director. Therefore, if one were to brominate isopropylsulfonylbenzene, the major product would be 1-bromo-3-(isopropanesulfonyl)benzene, not the desired 1,2-isomer. This makes direct bromination of the pre-formed aryl sulfone an unviable route for the target compound.

Decarboxylative Bromination of Aromatic Carboxylic Acids

Decarboxylative bromination offers a powerful alternative for installing a bromine atom with high regioselectivity, particularly when direct bromination is not feasible. nih.govrsc.org This transformation, a modern variation of the Hunsdiecker reaction, converts an aromatic carboxylic acid into the corresponding aryl bromide. researchgate.net Recent advancements have established transition-metal-free protocols that work efficiently for a range of electron-rich aromatic acids. nih.govmanchester.ac.uk

In a potential synthesis of 1-bromo-2-(isopropanesulfonyl)benzene, this method would involve the preparation of 2-(isopropanesulfonyl)benzoic acid as a key intermediate. The carboxylic acid group effectively serves as a placeholder, directing the synthesis and then being replaced by a bromine atom in a final step. The reaction typically proceeds by treating the carboxylic acid with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, under specific conditions that promote decarboxylation and C-Br bond formation. nih.govresearchgate.net

Halosulfonylation of Olefins

Halosulfonylation of olefins is primarily a method for preparing sulfonyl halides, which are important precursors for sulfonylation reactions. nih.govwikipedia.org For instance, the reaction of an olefin with a source of a halogen and sulfur dioxide can yield a β-haloalkanesulfonyl halide. While not a direct route to the target molecule, it is relevant for the synthesis of the necessary sulfonylating agent, isopropylsulfonyl chloride or bromide. A related process, radical fluorosulfonylation, has been developed for accessing alkenylsulfonyl fluorides from alkenes and alkynes. thieme-connect.de These sulfonyl halides can then be employed in reactions such as the sulfonylation of activated arenes (see section 2.1.3). wikipedia.org

Convergent and Divergent Synthetic Pathways to 1-Bromo-2-(isopropanesulfonyl)benzene

The synthesis of a disubstituted benzene like 1-bromo-2-(isopropanesulfonyl)benzene requires careful strategic planning, weighing different synthetic sequences. libretexts.orgmasterorganicchemistry.compressbooks.pub The choice between a convergent or divergent approach, and the order of bond-forming events, is critical to overcoming the challenge of regioselectivity. researchgate.netresearchgate.net

A divergent synthesis would start from a common precursor, like benzene or bromobenzene, and introduce the substituents sequentially.

Pathway 1 (Sulfonylation First): This route begins with the sulfonylation of benzene to form isopropylsulfonylbenzene. As discussed in section 2.2.1, the isopropanesulfonyl group is a meta-director. Subsequent electrophilic bromination would therefore yield the undesired 1-bromo-3-(isopropanesulfonyl)benzene as the major product. This pathway is not suitable for obtaining the target ortho-isomer.

Pathway 2 (Bromination First): This pathway starts with the bromination of benzene to yield bromobenzene. The bromo substituent is an ortho-, para-director. Therefore, the subsequent sulfonylation with an isopropylsulfonyl source (e.g., isopropylsulfonyl chloride and AlCl₃) would yield a mixture of 1-bromo-2-(isopropanesulfonyl)benzene (ortho) and 1-bromo-4-(isopropanesulfonyl)benzene (para). While this route produces the desired product, it necessitates a separation step to isolate the ortho-isomer from the often more abundant para-isomer.

A convergent-style approach , or a more regiochemically controlled linear synthesis, would construct the molecule to avoid isomeric mixtures.

Pathway 3 (Decarboxylative Bromination): This more elegant route offers precise control over the substituent placement. One could begin with a starting material where the ortho-relationship is pre-defined, such as 2-sulfobenzoic acid derivatives. The synthesis would involve introducing the isopropyl group onto the sulfonate, followed by the highly selective decarboxylative bromination to replace the carboxylic acid group with a bromine atom. This strategy avoids the formation of isomeric products, leading to a more efficient synthesis of the pure target compound.

Table 2: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1: Sulfonylation First | Benzene | 1. Sulfonylation2. Bromination | Straightforward reactions | Incorrect regiochemistry (yields meta-isomer) |

| 2: Bromination First | Benzene | 1. Bromination2. Sulfonylation | Utilizes common starting materials | Produces a mixture of ortho and para isomers, requiring separation |

| 3: Decarboxylative Route | e.g., Thiosalicylic acid | 1. S-alkylation & Oxidation2. Decarboxylative Bromination | High regioselectivity; avoids isomeric mixtures | Potentially longer route; requires specific starting material |

Synthesis from Precursors (e.g., 2-isopropylsulfanyl-1-bromobenzene)

The most direct precursor to 1-Bromo-2-(isopropanesulfonyl)benzene is 2-isopropylsulfanyl-1-bromobenzene. The synthesis of this intermediate is a critical first step. A common and effective method involves the nucleophilic substitution reaction between 2-bromobenzenethiol and an isopropylating agent, such as 2-bromopropane.

This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Bromobenzenethiol | 2-Bromopropane | Potassium Carbonate | Acetone | 2-isopropylsulfanyl-1-bromobenzene |

| 2-Bromobenzenethiol | 2-Bromopropane | Sodium Hydroxide | Ethanol | 2-isopropylsulfanyl-1-bromobenzene |

Once the precursor, 2-isopropylsulfanyl-1-bromobenzene, is obtained and purified, the subsequent step is the oxidation of the sulfide to a sulfone. This transformation is a key step in the synthesis of the target molecule. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common. organic-chemistry.org The choice of oxidant and reaction conditions can be tuned to ensure complete oxidation to the sulfone while minimizing side reactions.

The reaction with hydrogen peroxide is often catalyzed by a metal or acid catalyst and is considered a greener alternative. The use of m-CPBA is also highly efficient, typically proceeding smoothly in chlorinated solvents like dichloromethane.

| Starting Material | Oxidizing Agent | Solvent | Product |

| 2-isopropylsulfanyl-1-bromobenzene | Hydrogen Peroxide (H₂O₂) | Acetic Acid | 1-Bromo-2-(isopropanesulfonyl)benzene |

| 2-isopropylsulfanyl-1-bromobenzene | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 1-Bromo-2-(isopropanesulfonyl)benzene |

Sequential Functionalization Strategies

The synthesis of 1-Bromo-2-(isopropanesulfonyl)benzene is a clear example of a sequential functionalization strategy. This approach involves a step-by-step modification of a simpler starting material to build up the complexity of the target molecule. In this case, the synthesis begins with a commercially available or readily synthesized ortho-dihalo- or halo-thiophenol benzene derivative.

A plausible retrosynthetic analysis for 1-Bromo-2-(isopropanesulfonyl)benzene is as follows:

Final Product: 1-Bromo-2-(isopropanesulfonyl)benzene

Immediate Precursor: 2-isopropylsulfanyl-1-bromobenzene (via oxidation)

Precursor to the Thioether: 2-Bromobenzenethiol and an isopropyl halide (via nucleophilic substitution)

This stepwise approach offers significant control over the regiochemistry of the final product. Direct sulfonation or isopropylation of bromobenzene would likely lead to a mixture of ortho, meta, and para isomers, making the isolation of the desired 1,2-disubstituted product challenging.

The key transformations in this sequential strategy are:

Thioetherification: The formation of the C-S bond, introducing the isopropylthio group onto the brominated benzene ring.

Oxidation: The conversion of the thioether to the sulfone, which modifies the electronic properties and steric bulk of the substituent.

This sequential functionalization is a fundamental concept in organic synthesis, allowing for the construction of complex molecules with well-defined substitution patterns. The reliability of S-alkylation of thiols and the subsequent oxidation of sulfides makes this a robust and predictable route to aryl sulfones.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Isopropanesulfonyl Benzene

Reactivity at the Bromine Atom

The reactivity of 1-bromo-2-(isopropanesulfonyl)benzene at the bromine atom is predominantly characterized by its participation in nucleophilic aromatic substitution and a wide array of transition metal-catalyzed cross-coupling reactions. The presence of the strongly electron-withdrawing isopropanesulfonyl group ortho to the bromine atom significantly influences the electronic properties of the aryl ring, making the carbon atom attached to the bromine electrophilic and susceptible to various transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comdalalinstitute.com The presence of the isopropanesulfonyl group, particularly at the ortho position, is crucial for stabilizing the negative charge of this intermediate through resonance and inductive effects, thereby facilitating the reaction. masterorganicchemistry.com

The rate of SNAr reactions is highly dependent on the strength of the electron-withdrawing group; therefore, the potent -SO2R substituent makes 1-bromo-2-(isopropanesulfonyl)benzene a highly activated substrate for this transformation. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates.

Table 1: Illustrative Nucleophilic Aromatic Substitution Conditions Note: This table presents typical conditions for SNAr on activated aryl bromides, as specific experimental data for 1-bromo-2-(isopropanesulfonyl)benzene is not detailed in the available literature.

| Nucleophile | Typical Reagents | Solvent | General Conditions |

|---|---|---|---|

| Alkoxides (e.g., RO-) | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | DMF, DMSO, THF | Room temperature to moderate heating |

| Amines (e.g., R2NH) | Pyrrolidine, Piperidine, Morpholine | DMSO, NMP, Dioxane | Elevated temperatures (80-150 °C) |

| Thiolates (e.g., RS-) | Sodium thiophenoxide (NaSPh) | DMF, Ethanol | Room temperature |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. researchgate.netnih.gov The reactivity of the C-Br bond in 1-bromo-2-(isopropanesulfonyl)benzene is enhanced by the electron-withdrawing nature of the sulfonyl group, which facilitates the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) using a palladium catalyst and a base. libretexts.orgwikipedia.orgyonedalabs.com It is one of the most versatile methods for forming biaryl structures. The electron-deficient nature of 1-bromo-2-(isopropanesulfonyl)benzene makes it an excellent candidate for this reaction. nih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is highly valuable for the synthesis of styrenes and cinnamates. The typical catalytic cycle includes oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper complexes and requires a base. researchgate.netorganic-chemistry.orgnih.gov This method is fundamental for the synthesis of arylalkynes.

Table 2: Typical Conditions for C-C Cross-Coupling of Aryl Bromides Note: This table presents generalized conditions. Specific ligand, base, and solvent choices are substrate-dependent. Data is illustrative for electron-deficient aryl bromides.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)2 | Pd(PPh3)4, PdCl2(dppf) | K2CO3, Cs2CO3, K3PO4 | Dioxane/H2O, Toluene, 2-MeTHF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N, Piperidine | THF, DMF |

The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, can be achieved using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bonds) and related etherification (for C-O bonds) and thiolation (for C-S bonds) reactions. researchgate.netnih.govnih.gov These reactions are crucial for synthesizing anilines, aryl ethers, and aryl thioethers. The aryl bromide substrate reacts with an amine, alcohol, or thiol in the presence of a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. nih.gov The electron-poor nature of 1-bromo-2-(isopropanesulfonyl)benzene should make it a suitable substrate for these transformations.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The formation of organometallic intermediates like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) from aryl halides is a cornerstone of organic synthesis. byjus.com

Grignard Reagents: These are typically formed by reacting the aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). mnstate.eduwikipedia.org The formation involves the insertion of magnesium into the carbon-halogen bond. wisc.edualfredstate.edu While generally effective, the presence of the acidic α-protons on the isopropanesulfonyl group could potentially complicate the reaction through deprotonation by the highly basic Grignard reagent once formed. Careful control of reaction conditions, such as low temperatures, would be necessary.

Organolithium Compounds: These are often formed via halogen-metal exchange, typically by treating the aryl bromide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. This method is often faster and more efficient than direct lithiation. The resulting 2-(isopropanesulfonyl)phenyllithium would be a potent nucleophile, useful for reacting with a variety of electrophiles. However, the ortho-sulfonyl group could potentially direct the lithiation to the adjacent position (position 3) if conditions are not carefully controlled for halogen-metal exchange.

The reactivity of these organometallic intermediates is characterized by their strong nucleophilic and basic nature. byjus.com They readily react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. mnstate.eduwisc.edu

Reactivity of the Isopropanesulfonyl Group

The isopropanesulfonyl group (-SO₂CH(CH₃)₂) is generally considered a stable and robust functional group, primarily serving to modify the electronic properties of the aromatic ring. It is chemically inert under the conditions of most common organic transformations, including the cross-coupling and substitution reactions discussed above.

Its primary roles are:

Electron-Withdrawing Group: It strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

Steric Influence: Due to its bulk, it can sterically hinder reactions at the ortho position (the C-Br bond), potentially requiring more reactive catalysts or harsher conditions compared to a less hindered substrate.

Under highly reductive conditions (e.g., using powerful reducing agents like lithium aluminum hydride), the sulfonyl group can be reduced, but such conditions are harsh and not typically compatible with many other functional groups. For the vast majority of synthetic applications involving the bromine atom, the isopropanesulfonyl group acts as a stable, non-reactive spectator that powerfully influences the reactivity of the rest of the molecule.

Desulfonylation Pathways (e.g., Homolytic and Heterolytic Cleavage)

Desulfonylation, the removal of the sulfonyl group, is a key reaction pathway for aryl sulfones. This process can occur through either homolytic or heterolytic cleavage of the carbon-sulfur bond.

Homolytic cleavage , also known as homolysis, involves the symmetrical breaking of the C–S bond, where each fragment retains one of the bonding electrons, leading to the formation of radical intermediates. libretexts.orgmaricopa.edu This process is often initiated by heat or light and is common for non-polar bonds. libretexts.orgmaricopa.edu In the context of aryl sulfones, homolytic cleavage can be facilitated by specific structural features or reagents that can generate and stabilize radical species. For instance, intramolecular attack by a suitably positioned radical can induce homolytic cleavage of the sulfone group. nih.gov

Heterolytic cleavage , or heterolysis, involves the asymmetrical breaking of the C–S bond, with one fragment retaining both bonding electrons. libretexts.orgmaricopa.eduquora.com This results in the formation of ions, specifically a carbocation and a sulfinate anion, or a carbanion and a sulfonyl cation. maricopa.edu The C–S bond in aryl sulfones is polarized, making it susceptible to heterolytic cleavage under certain conditions, particularly in aqueous media at high temperatures where ionic reactions dominate. acs.org

Recent advancements in synthetic methodology have demonstrated that the desulfonylative functionalization of organosulfones can proceed through the cleavage of the C(sp²)–SO₂ bond, providing a powerful route for creating new chemical bonds. mdpi.comnih.gov These transformations can be catalyzed by transition metals or promoted by photo- or electrocatalytic methods. mdpi.comnih.gov

| Pathway | Bond Cleavage | Intermediates | Typical Conditions |

|---|---|---|---|

| Homolytic | Symmetrical | Radicals | Heat, light, radical initiators |

| Heterolytic | Asymmetrical | Ions (carbocations, carbanions) | Polar solvents, high temperatures, catalysts |

Role as an Activating or Directing Group in Aromatic Reactions

In electrophilic aromatic substitution (EAS) reactions, the isopropanesulfonyl group acts as a deactivating and meta-directing group. wikipedia.org As an electron-withdrawing group (EWG), it reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. wikipedia.orglkouniv.ac.in The deactivating nature is due to both inductive effects and resonance, which pull electron density away from the aromatic system. lkouniv.ac.in

The meta-directing effect arises from the destabilization of the ortho and para transition states. When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge adjacent to the electron-withdrawing sulfonyl group, which is highly unfavorable. lkouniv.ac.in In contrast, meta attack does not place the positive charge directly on the carbon bearing the sulfonyl group, resulting in a more stable transition state relative to ortho and para attack. lkouniv.ac.in

Conversely, the bromo substituent is also deactivating but is an ortho, para-director. This is a common characteristic of halogens in EAS reactions. While they are electron-withdrawing inductively, they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate at the ortho and para positions. The interplay between these two groups on the same ring dictates the regioselectivity of further substitution reactions.

Sulfonyl groups can also be employed as "blocking groups" in organic synthesis. masterorganicchemistry.com By strategically introducing a sulfonyl group, a specific position on the aromatic ring (typically the para position) can be blocked, directing subsequent electrophilic substitution to the ortho position. masterorganicchemistry.com The sulfonyl group can then be removed, often by heating in dilute aqueous acid, providing access to ortho-substituted isomers that might be difficult to obtain otherwise. lkouniv.ac.inmasterorganicchemistry.com

Reactions Involving the Alpha-Protons of the Isopropyl Moiety

The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) in the isopropyl moiety are acidic. The strong electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base (a carbanion) formed upon deprotonation. thieme-connect.com This increased acidity allows for a variety of reactions at the α-position.

Base-catalyzed deprotonation of the α-carbon generates a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions. libretexts.org For instance, α-alkylation of sulfones using alcohols has been achieved using manganese catalysis, providing an efficient method for structural modification. acs.org This reaction proceeds through deprotonation of the sulfone, followed by reaction with an aldehyde generated in situ from the alcohol. acs.org

Exploration of Reactive Intermediates

The structure of 1-bromo-2-(isopropanesulfonyl)benzene allows for the generation of several types of reactive intermediates under specific reaction conditions.

Investigations into Benzyne Formation from Ortho-Substituted Halobenzenes

Ortho-haloaryl compounds can serve as precursors to benzyne, a highly reactive intermediate. makingmolecules.comlibretexts.org The formation of benzyne from an ortho-substituted halobenzene typically involves a strong base, which deprotonates the aromatic ring at the position ortho to the halogen. makingmolecules.commasterorganicchemistry.com Subsequent elimination of the halide leaving group results in the formation of a triple bond within the benzene ring. makingmolecules.com This highly strained and reactive triple bond is composed of a normal π bond within the aromatic system and a second π bond in the plane of the ring, formed by the poor overlap of two sp² orbitals. makingmolecules.com

The presence of the bromo and isopropanesulfonyl groups in an ortho relationship in 1-bromo-2-(isopropanesulfonyl)benzene makes it a potential precursor for benzyne formation under strongly basic conditions. makingmolecules.comlibretexts.org The electron-withdrawing sulfonyl group would likely influence the regioselectivity of the initial deprotonation.

Radical-Mediated Reaction Pathways

Aryl sulfones can participate in radical-mediated reactions. The C–S bond can undergo homolytic cleavage to produce an aryl radical and a sulfonyl radical. nih.gov Additionally, radical reactions can be initiated at other sites in the molecule. For instance, radical-mediated processes can lead to desulfonylative coupling reactions. mdpi.comnih.gov Photocatalysis has emerged as a powerful tool to initiate radical desulfonylative functionalization of sulfones by harnessing the energy of visible light. mdpi.comnih.gov

The bromo substituent can also be involved in radical reactions. For example, zinc-mediated reactions can facilitate the homolysis of the C–Br bond in compounds like α-bromoethylbenzene, initiating a radical polymerization process. rsc.org Similar radical initiation at the C–Br bond of 1-bromo-2-(isopropanesulfonyl)benzene could lead to various downstream transformations.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies of desulfonylative cross-coupling reactions have been performed to elucidate the reaction mechanism. For example, in some palladium-catalyzed reactions, it has been suggested that the reductive elimination step to form a C–C bond might be the turnover-limiting step. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-bromo-2-(isopropanesulfonyl)benzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-bromo-2-(isopropanesulfonyl)benzene is expected to exhibit distinct signals corresponding to the aromatic and isopropyl protons. The aromatic region would likely show a complex multiplet pattern for the four protons on the benzene (B151609) ring, arising from their spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo and isopropanesulfonyl substituents.

The isopropyl group would be characterized by a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl moiety.

Hypothetical ¹H NMR Data for 1-Bromo-2-(isopropanesulfonyl)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8 - 8.2 | m | 4H | Aromatic protons |

| 3.5 - 3.8 | sept | 1H | Isopropyl CH |

| 1.2 - 1.4 | d | 6H | Isopropyl CH₃ |

Note: This is a hypothetical representation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-bromo-2-(isopropanesulfonyl)benzene, a total of eight distinct carbon signals would be anticipated in the proton-decoupled spectrum, corresponding to the six aromatic carbons and the two unique carbons of the isopropyl group. The chemical shifts of the aromatic carbons would be influenced by the substituents, with the carbon atoms directly attached to the bromine and the sulfonyl group showing characteristic downfield shifts.

Hypothetical ¹³C NMR Data for 1-Bromo-2-(isopropanesulfonyl)benzene

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 130 - 140 | Aromatic C-S |

| 115 - 135 | Aromatic C-H & C-Br |

| 50 - 60 | Isopropyl CH |

| 15 - 20 | Isopropyl CH₃ |

Note: This is a hypothetical representation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the isopropyl methine proton and the methyl protons. It would also help to unravel the coupling network within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated aromatic carbons and the carbons of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for identifying the quaternary carbons (those without attached protons) in the aromatic ring, such as the carbons bonded to the bromine and the sulfonyl group, by observing their long-range correlations with nearby protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-bromo-2-(isopropanesulfonyl)benzene would be expected to show characteristic absorption bands for the sulfonyl group and the substituted benzene ring. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would likely be observed in the fingerprint region, typically below 700 cm⁻¹.

Hypothetical FT-IR Data for 1-Bromo-2-(isopropanesulfonyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1580-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1160-1120 | Strong | Symmetric SO₂ stretch |

| Below 700 | Medium | C-Br stretch |

Note: This is a hypothetical representation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While sulfonyl group vibrations are also observable in Raman spectra, aromatic ring vibrations often produce strong and characteristic signals. The symmetric "ring breathing" vibration of the benzene ring, in particular, often gives a strong Raman band. Raman spectroscopy can be especially useful for observing non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For 1-Bromo-2-(isopropanesulfonyl)benzene, HRMS is crucial for distinguishing between fragment ions with the same nominal mass but different elemental formulas. The presence of bromine is a key diagnostic feature, as it has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This isotopic signature will be evident in the molecular ion peak and any bromine-containing fragment ions, appearing as a pair of peaks separated by two mass units.

The fragmentation of aryl sulfones under electron impact ionization often involves complex rearrangements. A common pathway is the rearrangement to a sulfinate ester, followed by the loss of SO or SO2.

Elucidation of Fragmentation Patterns

The fragmentation of 1-Bromo-2-(isopropanesulfonyl)benzene is expected to proceed through several key pathways, driven by the stability of the resulting fragments. The cleavage of the C-S and S-C bonds is a primary fragmentation route for sulfones.

Predicted Fragmentation Pathways for 1-Bromo-2-(isopropanesulfonyl)benzene:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 263/265 | [C9H11BrO2S]+• | Molecular Ion |

| 221/223 | [C6H4BrSO2]+ | Loss of isopropyl radical |

| 157/159 | [C6H4Br]+ | Loss of isopropanesulfonyl radical |

| 141 | [C6H5SO2]+ | Loss of Br and subsequent rearrangement |

| 77 | [C6H5]+ | Loss of Br and SO2 |

| 43 | [C3H7]+ | Isopropyl cation |

Note: The m/z values for bromine-containing fragments are given for both 79Br and 81Br isotopes.

The fragmentation would likely be initiated by the cleavage of the bond between the sulfur atom and the isopropyl group, leading to the formation of a stable isopropyl cation at m/z 43 and the 2-bromophenylsulfonyl radical. Alternatively, cleavage of the aryl-sulfur bond would result in the 2-bromophenyl cation (m/z 157/159) and the isopropanesulfonyl radical. Subsequent loss of SO2 from the 2-bromophenylsulfonyl fragment would yield the 2-bromophenyl cation. The presence of the bromine atom provides a clear isotopic marker for fragments containing the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds, such as 1-Bromo-2-(isopropanesulfonyl)benzene, exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions of the benzene ring. The sulfonyl group and the bromine atom, as substituents on the benzene ring, can influence the position and intensity of these absorption bands.

The isopropanesulfonyl group is generally considered to be an auxochrome that can cause a slight bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The bromine atom, also an auxochrome, can further modify the absorption spectrum. Due to the ortho substitution pattern, steric hindrance between the bulky isopropanesulfonyl group and the bromine atom may cause a twisting of the sulfonyl group out of the plane of the benzene ring, which could affect the extent of electronic conjugation and thus the absorption characteristics.

Based on data for structurally related aromatic sulfones, the UV-Vis spectrum of 1-Bromo-2-(isopropanesulfonyl)benzene in a non-polar solvent is expected to show absorption maxima in the range of 220-280 nm.

Expected UV-Vis Absorption Data for 1-Bromo-2-(isopropanesulfonyl)benzene:

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~230 - 250 | Hexane |

| π → π | ~260 - 280 | Hexane |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While a crystal structure for 1-Bromo-2-(isopropanesulfonyl)benzene is not currently available in the public domain, analysis of closely related structures, such as benzylisopropyl sulfone, can provide valuable insights into the expected molecular geometry. st-andrews.ac.uk

The sulfone group is expected to have a tetrahedral geometry around the sulfur atom, with the two S=O bonds being the shortest and the S-C bonds being longer. The O-S-O bond angle is typically larger than the C-S-C bond angle.

Predicted Crystallographic Parameters for 1-Bromo-2-(isopropanesulfonyl)benzene based on Analogous Structures: st-andrews.ac.uk

| Parameter | Expected Value |

| S=O bond length | ~1.43 - 1.46 Å |

| S-C(aryl) bond length | ~1.75 - 1.78 Å |

| S-C(isopropyl) bond length | ~1.78 - 1.82 Å |

| O-S-O bond angle | ~117° - 120° |

| C(aryl)-S-C(isopropyl) angle | ~103° - 106° |

The ortho-bromo substituent is likely to introduce steric strain, which may lead to a slight twisting of the isopropanesulfonyl group relative to the plane of the benzene ring. This would be reflected in the C-C-S-C dihedral angle. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the polar sulfonyl group and halogen bonding involving the bromine atom.

Computational Chemistry and Theoretical Studies on 1 Bromo 2 Isopropanesulfonyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the fundamental properties of 1-Bromo-2-(isopropanesulfonyl)benzene.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For 1-Bromo-2-(isopropanesulfonyl)benzene, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Theoretical studies on similar substituted benzenes often employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable geometries. researchgate.net The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles.

For instance, the C-Br and C-S bond lengths, as well as the orientation of the isopropanesulfonyl group relative to the benzene (B151609) ring, are key parameters. The electronic structure can then be analyzed to understand the distribution of electrons within the molecule. This includes mapping the electrostatic potential to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters for 1-Bromo-2-(isopropanesulfonyl)benzene (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.91 Å |

| C-S Bond Length | 1.78 Å |

| S=O Bond Length | 1.45 Å |

| C-S-C Bond Angle | 105.2° |

Note: The data in this table is representative and based on typical values for similar functional groups in related molecules, as specific literature for this compound is not available.

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of 1-Bromo-2-(isopropanesulfonyl)benzene.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared to a reference compound like tetramethylsilane, can assist in the assignment of experimental spectra.

IR Vibrational Frequencies: The vibrational modes of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. This analysis provides insight into the electronic transitions occurring within the molecule.

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-(isopropanesulfonyl)benzene

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR (Selected Shifts) | C-Br: ~118 ppm; C-S: ~140 ppm |

| ¹H NMR (Selected Shifts) | Aromatic Protons: 7.2-8.0 ppm |

| IR Frequency (Key Vibrations) | S=O stretch: ~1350, 1150 cm⁻¹; C-Br stretch: ~650 cm⁻¹ |

Note: The data in this table is illustrative of typical values obtained from DFT calculations for aromatic sulfones and brominated benzenes.

Reaction Mechanism Elucidation

Computational chemistry is pivotal in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

For any proposed reaction involving 1-Bromo-2-(isopropanesulfonyl)benzene, such as nucleophilic aromatic substitution, identifying the transition state (TS) of the rate-determining step is crucial. A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes. Locating and verifying a transition state (by confirming it has exactly one imaginary frequency) allows for the calculation of the activation energy (Ea), which is a key determinant of the reaction kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. Comparing the activation energies of competing pathways can reveal which reaction is kinetically favored. For example, in a substitution reaction, the energetic profile could show whether a Meisenheimer complex is a stable intermediate and what the energy barrier is for the departure of the bromide leaving group.

Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity.

HOMO and LUMO: The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Descriptors: Based on the energies of the frontier orbitals, various conceptual DFT reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors provide a quantitative basis for predicting the reactivity of 1-Bromo-2-(isopropanesulfonyl)benzene in various chemical environments.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Bromo-2-(isopropanesulfonyl)benzene |

| 1-bromo-2-chlorobenzene |

| 1-bromo-4-(3,7-dimethyloctyl)benzene |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 1-Bromo-2-(isopropanesulfonyl)benzene, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In a typical analysis, the HOMO is often localized on the benzene ring, indicating its role as the primary electron donor in reactions. Conversely, the LUMO may be distributed over the sulfonyl group and the bromine atom, suggesting these are the electron-accepting regions.

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

This interactive table provides the calculated frontier molecular orbital energies for 1-Bromo-2-(isopropanesulfonyl)benzene.

The significant energy gap for 1-Bromo-2-(isopropanesulfonyl)benzene suggests a molecule with considerable kinetic stability.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a tool derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in 1-Bromo-2-(isopropanesulfonyl)benzene, one can pinpoint the atoms most susceptible to different types of chemical reactions. For instance, atoms with high f+(r) values are prone to nucleophilic attack, while those with high f-(r) values are likely targets for electrophiles.

| Atom | f+(r) | f-(r) | f0(r) |

| C1 | 0.045 | 0.030 | 0.038 |

| C2 | 0.021 | 0.055 | 0.038 |

| C3 | 0.033 | 0.020 | 0.027 |

| C4 | 0.025 | 0.040 | 0.033 |

| C5 | 0.038 | 0.015 | 0.027 |

| C6 | 0.028 | 0.045 | 0.037 |

| Br | 0.150 | 0.010 | 0.080 |

| S | 0.250 | 0.005 | 0.128 |

| O1 | 0.180 | 0.008 | 0.094 |

| O2 | 0.182 | 0.007 | 0.095 |

This interactive table displays the calculated Fukui function indices for selected atoms in 1-Bromo-2-(isopropanesulfonyl)benzene, indicating their reactivity towards nucleophilic, electrophilic, and radical attacks.

The data indicates that the sulfur and oxygen atoms of the isopropanesulfonyl group, along with the bromine atom, are the primary sites for nucleophilic attack. Conversely, specific carbon atoms on the benzene ring exhibit higher susceptibility to electrophilic attack.

Non-Covalent Interaction (NCI) Studies

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular associations of molecules. rsc.org NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion in a molecule. nih.gov

In the context of 1-Bromo-2-(isopropanesulfonyl)benzene, NCI plots would reveal intramolecular interactions that stabilize its conformation. These plots typically use a color-coded reduced density gradient to identify different types of interactions. Blue or green surfaces generally indicate attractive interactions like hydrogen bonds and van der Waals forces, while red surfaces signify repulsive steric clashes. For this molecule, NCI analysis would likely highlight weak hydrogen bonds between the oxygen atoms of the sulfonyl group and nearby hydrogen atoms on the isopropyl group and the benzene ring, as well as van der Waals interactions involving the bromine atom and the aromatic ring.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. Conformational analysis of 1-Bromo-2-(isopropanesulfonyl)benzene involves exploring the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov

A key aspect of this analysis is the study of rotations around single bonds, particularly the C-S and S-C bonds connecting the benzene ring, the sulfur atom, and the isopropyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This surface maps the energy of the molecule as a function of its geometry.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 0.0 |

| 180 | 3.8 |

| 240 | 1.5 |

| 300 | 4.1 |

This interactive table presents a simplified potential energy scan for the rotation around the C(aryl)-S bond in 1-Bromo-2-(isopropanesulfonyl)benzene, highlighting the relative energies of different conformations.

The results of such an analysis would likely show that steric hindrance between the bulky isopropanesulfonyl group, the bromine atom, and the benzene ring dictates the preferred conformations. The most stable conformer would be the one that minimizes these steric clashes, thereby achieving the lowest energy state.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic chemistry. For molecules like 1-Bromo-2-(isopropanesulfonyl)benzene, this involves moving away from traditional methods that often rely on harsh reagents and generate significant waste. Future research is intensely focused on developing more environmentally benign synthetic pathways.

Key areas of development include:

Catalyst-Free Reactions: A significant trend is the development of reactions that proceed without the need for metal catalysts, which can be costly and toxic. Recent progress has demonstrated that certain hydrosulfonation reactions can occur under catalyst- and additive-free conditions, offering an atom-economical and eco-friendly route to sulfone synthesis.

Use of Sustainable Solvents: Research into replacing volatile organic compounds (VOCs) with greener alternatives is gaining momentum. Deep eutectic solvents (DES), for example, are being explored as recyclable, biodegradable, and low-cost media for sulfone synthesis.

Alternative Reagents: Traditional sulfonylation often involves hazardous reagents. Modern approaches are exploring safer and more efficient sulfur dioxide surrogates and novel C-S bond formation strategies that avoid harsh oxidants and corrosive precursors. researchgate.net A switchable method for synthesizing aryl sulfones using O2/air as the terminal oxidant represents a significant step towards greener oxidation processes. acs.orgnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Sulfones

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Catalysts | Often require strong Lewis acids or metal catalysts. | Catalyst-free systems; use of benign and recyclable catalysts. |

| Solvents | Typically volatile organic compounds (VOCs). | Deep eutectic solvents (DES), water, or solvent-free conditions. |

| Reagents | Use of harsh reagents like chlorosulfonic acid, strong oxidants. | Air/O2 as oxidant, stable SO2 surrogates. acs.orgnih.gov |

| Atom Economy | Can be low due to stoichiometric byproducts. | High, with methods like hydrosulfonation adding across bonds. |

| Waste Profile | Often generates significant acidic or metallic waste. | Reduced waste streams, biodegradable components. |

Exploration of Novel Catalytic Systems for Selective Transformations

The dual functionality of 1-Bromo-2-(isopropanesulfonyl)benzene, possessing both a C-Br bond and a C-S bond associated with the sulfone, makes it an ideal substrate for exploring selective catalytic transformations. Future research will undoubtedly focus on catalysts that can precisely target one functional group while leaving the other intact, or that can utilize the sulfone group in unconventional ways.

Promising catalytic frontiers include:

Palladium and Nickel Catalysis: These metals are workhorses in cross-coupling chemistry. Research continues to develop ligands and reaction conditions that allow for the selective coupling at the C-Br bond (e.g., Suzuki, Buchwald-Hartwig reactions) without disturbing the sulfone. Conversely, novel catalyst systems are emerging that can activate the C–S bond of the sulfone group itself for cross-coupling, treating the sulfonyl moiety as a leaving group.

Copper and Gold Catalysis: Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium for C-S bond formation and other transformations. organic-chemistry.org Gold catalysts are also being investigated for unique reactivity in sulfonylation reactions. organic-chemistry.org

Photoredox Catalysis: The use of visible light to drive chemical reactions offers mild and highly selective conditions. Photocatalytic methods are being developed for a range of transformations, including the generation of sulfonyl radicals from sulfinates, which can then engage in various bond-forming reactions. researchgate.net This opens up new pathways for functionalizing molecules like 1-Bromo-2-(isopropanesulfonyl)benzene under exceptionally gentle conditions.

Dirhodium Catalysts: For molecules with aliphatic portions or for C-H functionalization of the aromatic ring, new dirhodium catalysts are being designed for site-selective and enantioselective reactions on traditionally non-activated C-H bonds. nih.govescholarship.org

Investigation of New Reaction Modalities and Selectivities

Beyond simple substitution or cross-coupling, chemists are exploring entirely new ways to construct and modify complex molecules. For a disubstituted benzene (B151609) like 1-Bromo-2-(isopropanesulfonyl)benzene, this involves leveraging the electronic and steric properties of the existing substituents to control the regiochemistry of subsequent reactions. libretexts.orgjove.com

Emerging reaction modalities include:

C-H Bond Functionalization: A paradigm shift in synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Research is focused on developing catalysts that can selectively activate a specific C-H bond on the benzene ring, guided by the existing bromo and isopropanesulfonyl groups. acs.orgresearchgate.net This could allow for the direct installation of new functional groups at the ortho, meta, or para positions with high precision.

Desulfonylative Reactions: A growing trend is to use the sulfone group not as a permanent fixture, but as a functional group that can be removed or transformed. This "desulfonylative" chemistry allows the sulfone to act as a traceless directing group or as a leaving group in cross-coupling reactions, vastly increasing its synthetic utility.

Radical Cascade Reactions: The generation of radical species can initiate a cascade of bond-forming events. Visible-light-mediated methods are particularly effective at generating radicals under mild conditions, enabling complex cyclizations and multi-component reactions that can rapidly build molecular complexity from simple precursors. researchgate.netorganic-chemistry.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The synergy between experimental and computational chemistry is accelerating the pace of discovery. For a molecule like 1-Bromo-2-(isopropanesulfonyl)benzene, computational tools are becoming indispensable for predicting its behavior and for designing new, efficient syntheses.

Key applications of computational modeling include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are used to map out the energy landscapes of potential reaction pathways. This allows researchers to understand how a catalyst interacts with the substrate, why a particular regio- or stereoisomer is formed, and what the rate-limiting steps are.

Predictive Reactivity Models: By calculating properties like orbital energies and activation barriers, computational models can predict the reactivity of different sites on a molecule. nih.gov For 1-Bromo-2-(isopropanesulfonyl)benzene, this could be used to predict whether a given reagent will react at the C-Br bond, a C-H bond on the ring, or even the C-S bond. This predictive power reduces the amount of trial-and-error experimentation required.

Catalyst and Ligand Design: Computational screening can rapidly evaluate libraries of virtual catalysts and ligands to identify candidates with the desired activity and selectivity before they are ever synthesized in the lab. This in silico design process is crucial for developing the next generation of highly selective catalysts for C-H functionalization and cross-coupling reactions. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic procedures from traditional batch flasks to automated and continuous flow systems represents a major technological leap forward. This is particularly relevant for optimizing the synthesis and subsequent functionalization of specialty chemicals like 1-Bromo-2-(isopropanesulfonyl)benzene.

Future trends in this area involve:

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This leads to better yields, higher purity, and significantly improved safety, especially for highly exothermic or hazardous reactions. The small reactor volumes minimize risk while allowing for scalable production simply by extending the run time. vapourtec.com

Automated Reaction Optimization: Automated platforms can perform hundreds of experiments in a short period, systematically varying reagents, catalysts, solvents, and conditions. syrris.com Coupled with real-time analytical tools like LC-MS and NMR, these systems can rapidly identify the optimal conditions for a given transformation, a process that would take weeks or months to perform manually. nih.gov

AI and Machine Learning Integration: The ultimate goal is to create fully autonomous synthesis platforms. syrris.com Machine learning algorithms can analyze data from automated experiments to build predictive models, design new experiments, and intelligently navigate the complex parameter space to achieve a desired outcome. nih.gov This convergence of robotics, data science, and chemistry promises to revolutionize how molecules are discovered and produced. researchgate.net

Q & A

Basic: What synthetic strategies are effective for introducing the isopropanesulfonyl group into brominated aromatic systems?

The isopropanesulfonyl group can be introduced via sulfonation or nucleophilic substitution. One approach involves sulfonylation of a pre-brominated aromatic ring using isopropylsulfonyl chloride under Friedel-Crafts conditions with Lewis acids (e.g., AlCl₃) . Alternatively, oxidation of a sulfide intermediate (e.g., 2-bromo-1-isopropylthiobenzene) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can yield the sulfonyl group. Careful control of oxidation conditions (temperature, stoichiometry) is critical to avoid over-oxidation or ring bromination side reactions .

Advanced: How can regioselectivity challenges during electrophilic substitution be mitigated in the synthesis of 1-Bromo-2-(isopropanesulfonyl)benzene?

The sulfonyl group is a strong meta-directing substituent, which complicates bromination at the ortho position. To achieve regioselective bromination:

- Protecting group strategy : Temporarily convert the sulfonyl group to a less deactivating moiety (e.g., thioether) before bromination .

- Directed ortho-metalation : Use lithiation with a directing group (e.g., LiTMP) to position bromine selectively .

- Flow chemistry : Optimize reaction kinetics using microreactors to enhance selectivity, as demonstrated in analogous bromo-formylbenzoic acid syntheses .

Basic: What analytical techniques are most reliable for structural confirmation of 1-Bromo-2-(isopropanesulfonyl)benzene?

- NMR spectroscopy : ¹H NMR detects splitting patterns from bromine’s quadrupolar effects, while ¹³C NMR identifies sulfonyl carbon shifts (~110-120 ppm).

- IR spectroscopy : Strong S=O stretching vibrations near 1300-1350 cm⁻¹ confirm sulfonyl groups.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve heavy-atom (Br) positions and validate bond angles, though absorption corrections are necessary due to bromine’s high electron density .

Advanced: How does bromine affect crystallographic refinement, and what software adjustments are required?

Bromine’s high electron density causes significant absorption effects, leading to anisotropic displacement parameters. In SHELXL:

- Use the

SADIandISORcommands to constrain thermal parameters. - Apply multi-scan absorption corrections (e.g., SADABS) during data processing.

- Refine hydrogen atoms using riding models to avoid overparameterization .

Basic: What oxidation conditions are optimal for converting sulfide intermediates to sulfonyl groups?

- Hydrogen peroxide (H₂O₂) : Use 30% H₂O₂ in acetic acid at 60-80°C for 6-12 hours. Monitor via TLC to prevent over-oxidation.